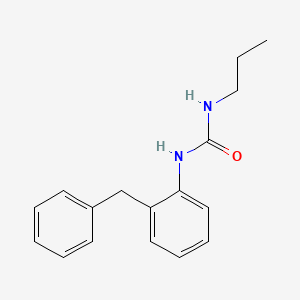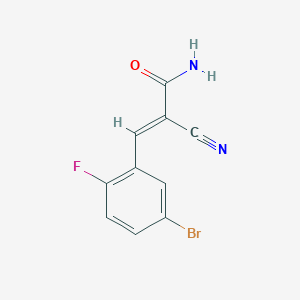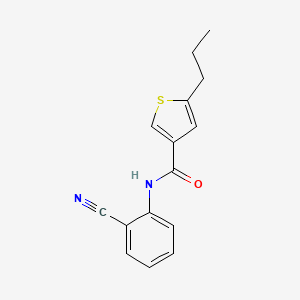![molecular formula C16H8N4O2 B5468180 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5468180.png)
1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a complex organic compound with the molecular formula C₁₆H₈N₄O₂. It is known for its unique structure, which combines elements of imidazole, indeno, and quinoxaline rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazole-containing compounds .
科学研究应用
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione has several scientific research applications:
作用机制
The mechanism of action of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar indenoquinoxaline core but lacks the imidazole ring.
2,3-Dihydroimidazo[1,2-b]quinoxaline: Contains the imidazole and quinoxaline rings but differs in the overall structure.
Uniqueness
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
属性
IUPAC Name |
2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),3(11),4,6,8,13,15,18-octaene-10,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-8-4-2-1-3-7(8)13-14(15)18-10-6-12-11(5-9(10)17-13)19-16(22)20-12/h1-6,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOSWJVVFRVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC4=CC5=NC(=O)N=C5C=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5468099.png)


![(2E)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B5468106.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE](/img/structure/B5468125.png)
![1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B5468133.png)
![6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B5468135.png)
![4-benzyl-5-[1-(1,4-dioxan-2-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5468142.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5468143.png)


![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5468190.png)
![(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5468193.png)
